1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-12-6-5-11(14(7-8-14)13(16)17)9-3-1-2-4-10(9)12/h1-6H,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIXJTOPSQXQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C3=CC=CC=C32)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology
This method adapts protocols from the synthesis of 1-phenylcyclopropane carboxylic acid derivatives. The naphthalene precursor, 4-bromo-1-naphthaleneacetonitrile, undergoes cyclopropanation using 1,2-dibromoethane and a strong base (e.g., KOH or NaOH).
Reaction Scheme :
The nitrile intermediate is hydrolyzed to the carboxylic acid using HCl or H2SO4.
Key Data
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropanation | KOH, H2O, 60°C, 12 h | 65–70 | |
| Nitrile Hydrolysis | 6 M HCl, reflux, 6 h | 85–90 |
Advantages :
-
Scalable for industrial use.
-
Minimal side products due to aqueous conditions.
Limitations :
-
Requires strict temperature control to avoid ring-opening side reactions.
Simmons-Smith Cyclopropanation
Methodology
The Simmons-Smith reaction introduces a cyclopropane ring via a zinc-copper couple and diiodomethane. Starting from 4-bromo-1-naphthalenemethanol, the alcohol is oxidized to an aldehyde, followed by cyclopropanation.
Reaction Scheme :
The aldehyde is oxidized to the carboxylic acid using Fe(NO3)3 under aerobic conditions.
Key Data
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aldehyde Oxidation | Fe(NO3)3, MeCN, O2, 25°C | 78 | |
| Cyclopropanation | Zn/Cu, CH2I2, Et2O, 0°C | 60–65 |
Advantages :
-
High functional group tolerance.
-
Avoids harsh acidic conditions.
Limitations :
-
Low yields in aldehyde synthesis due to over-oxidation risks.
Alkylation-Cyclization Approach
Methodology
Adapted from US5504245A, this method employs alkylation of a bromonaphthalene derivative with tert-butyl bromoacetate, followed by cyclization under basic conditions.
Reaction Scheme :
Key Data
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Cs2CO3, MeCN, 80°C, 20 h | 70 | |
| Cyclization | NaOH, H2O/MeCN, reflux | 58 |
Advantages :
-
tert-Butyl esters simplify purification.
-
Compatible with sterically hindered substrates.
Limitations :
-
Multi-step process requiring careful handling of air-sensitive reagents.
Oxidation of Cyclopropane-containing Alcohols
Methodology
From ChemicalBook, 4-bromo-1-naphthalenecarboxylic acid is reduced to the alcohol using BH3-THF, followed by cyclopropanation and oxidation.
Reaction Scheme :
Cross-Coupling Reactions
Methodology
A palladium-catalyzed Suzuki coupling introduces the bromonaphthalene group post-cyclopropanation. For example, cyclopropane-1-carboxylic acid is converted to an acid chloride, then coupled with 4-bromonaphthalen-1-ylzinc chloride.
Reaction Scheme :
Key Data
Advantages :
-
Modular approach for diverse analogs.
-
Late-stage introduction of bromonaphthalene.
Limitations :
-
Requires stringent anhydrous conditions.
-
High catalyst loading increases costs.
Comparative Analysis of Methods
| Method | Overall Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| 1,2-Dibromoethane | 55–60 | High | Moderate |
| Simmons-Smith | 45–50 | Moderate | Low |
| Alkylation-Cyclization | 40–45 | Low | High |
| Alcohol Oxidation | 70–75 | High | Moderate |
| Cross-Coupling | 60–65 | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
Synthetic Applications
1. Catalytic Reactions
1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid has been utilized as a key intermediate in various catalytic systems, particularly in photoredox catalysis. For instance, it has been involved in the synthesis of axially chiral esters through a synergistic approach combining photoredox and palladium catalysis. The compound acts as a substrate that undergoes cross-electrophile coupling reactions under mild conditions, resulting in high yields and excellent enantioselectivity .
Table 1: Reaction Conditions for Ester Synthesis
| Catalyst System | Conditions | Yield (%) | Enantioselectivity (%) |
|---|---|---|---|
| Pd(acac)2 + 4CzIPN | Blue LEDs, CO2 | 89 | 96 |
| Pd(acac)2 + (R)-L1 | DIPEA as reductant | 82 | 6 |
Medicinal Chemistry Applications
2. Drug Development
The compound has shown potential in drug development, particularly as an inhibitor of metabolic enzymes. Research indicates that derivatives of this compound can be designed to target specific enzymes such as Nicotinamide N-methyltransferase (NNMT), which is involved in various metabolic processes. The structural modifications of the compound can enhance its affinity and selectivity towards these targets, making it a candidate for further pharmacological studies .
Case Study: NNMT Inhibition
In a study focused on NNMT inhibitors, modifications to the structure of compounds related to this compound resulted in significant improvements in inhibitory activity. The K_i values were reported to be as low as 500 pM for optimized compounds, demonstrating the compound's potential as a therapeutic agent .
Material Science Applications
3. Polymer Chemistry
The unique structure of this compound allows it to be used in the synthesis of novel polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for advanced material applications.
Table 2: Properties of Polymers Incorporating the Compound
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polycarbonate | 150 | 70 |
| Polystyrene | 120 | 50 |
Mechanism of Action
The mechanism of action of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety may facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutions
1-(4-Bromophenyl)cyclopropane-1-carboxylic Acid (CAS 345965-52-8)
- Structure : Bromine substituent on a phenyl ring instead of naphthalene.
- The electron-withdrawing bromine increases acidity (pKa ~3–4 estimated) compared to non-halogenated analogues .
- Applications : Used as an intermediate in Suzuki coupling reactions for drug discovery .
1-(3-Bromophenyl)cyclopropane-1-carboxylic Acid (CAS 124276-95-5)
- Structure : Bromine at the meta position on phenyl.
- Properties : Meta substitution may reduce electronic conjugation compared to para isomers, affecting reactivity in cross-coupling reactions. Lower acidity than the para-bromo derivative due to reduced electron withdrawal .
1-(4-Methylphenyl)cyclopropanecarboxylic Acid (CAS 83846-66-6)
- Structure : Methyl group replaces bromine on phenyl.
- Properties : The electron-donating methyl group decreases acidity (pKa ~4–5 estimated) and enhances lipophilicity. Lower reactivity in halogen-mediated reactions compared to brominated analogues .
Substituted Cyclopropane Derivatives with Heteroatoms
1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic Acid (CAS 270929-29-8)
- Structure : Sulfur atom bridges the cyclopropane and bromophenyl groups.
- Higher molecular weight (270.06 g/mol) compared to the target compound .
1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid (CAS 277756-46-4)
- Structure : Trifluoromethyl group replaces bromonaphthalene.
- Properties : Strong electron-withdrawing effect of CF3 increases acidity (pKa ~2–3) and metabolic stability. Enhanced resistance to enzymatic degradation in biological systems .
Naphthalene vs. Non-Aromatic Cyclopropane Derivatives
1-Fluorocyclopropane-1-carboxylic Acid
- Structure : Fluorine directly attached to cyclopropane.
- Properties : Fluorine’s electronegativity induces significant ring strain and polarity, leading to higher aqueous solubility. Used in peptide mimetics due to its small size and bioisosteric properties .
[1,1'-Bi(cyclopropane)]-1-carboxylic Acid (CAS 60629-92-7)
- Structure : Two fused cyclopropane rings.
- Properties : Increased steric hindrance and rigidity limit conformational flexibility. Applications in materials science for designing high-stability polymers .
Biological Activity
1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound features a cyclopropane ring substituted with a bromonaphthalene moiety and a carboxylic acid group. This unique structure may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections delve into specific activities observed for this compound.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial activity against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, indicating its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Research suggests that it may act through:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It may alter key signaling pathways associated with inflammation and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
